molecular formula C12H15N5O4 B2746945 Dimethyl 5-{[{[amino(imino)methyl]amino}-(imino)methyl]amino}isophthalate CAS No. 524055-72-9

Dimethyl 5-{[{[amino(imino)methyl]amino}-(imino)methyl]amino}isophthalate

Cat. No.: B2746945
CAS No.: 524055-72-9
M. Wt: 293.283
InChI Key: BPJJZRHMSVZFBN-UHFFFAOYSA-N
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Description

Dimethyl 5-{[{[amino(imino)methyl]amino}-(imino)methyl]amino}isophthalate is a complex organic compound with the molecular formula C12H15N5O4. It is known for its intricate structure, featuring multiple amino and imino groups attached to an isophthalate backbone. This compound is primarily used in research and development settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 5-{[{[amino(imino)methyl]amino}-(imino)methyl]amino}isophthalate typically involves multi-step organic reactions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the intermediates and the final product.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 5-{[{[amino(imino)methyl]amino}-(imino)methyl]amino}isophthalate can undergo various chemical reactions, including:

  • Oxidation: The amino groups can be oxidized to form nitro groups.

  • Reduction: The imino groups can be reduced to form amine groups.

  • Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives of the compound.

  • Reduction: Amine derivatives.

  • Substitution: Substituted isophthalate derivatives.

Scientific Research Applications

Dimethyl 5-{[{[amino(imino)methyl]amino}-(imino)methyl]amino}isophthalate has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be employed in the study of biological systems, particularly in understanding the role of amino and imino groups in biochemical processes.

  • Medicine: It may be used in the development of new pharmaceuticals, especially those targeting diseases related to amino acid metabolism.

  • Industry: The compound's unique properties make it useful in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which Dimethyl 5-{[{[amino(imino)methyl]amino}-(imino)methyl]amino}isophthalate exerts its effects involves its interaction with molecular targets and pathways. The amino and imino groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The exact mechanism would depend on the specific application and the biological or chemical system .

Comparison with Similar Compounds

  • Dimethyl 5-aminoisophthalate: Similar structure but lacks the additional imino groups.

  • Dimethyl 5-nitroisophthalate: Contains nitro groups instead of amino groups.

  • Dimethyl 5-(aminomethyl)isophthalate: Contains a single amino group attached via a methylene bridge.

Uniqueness: Dimethyl 5-{[{[amino(imino)methyl]amino}-(imino)methyl]amino}isophthalate is unique due to its multiple amino and imino groups, which provide a higher degree of reactivity and versatility compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

dimethyl 5-[[amino-(diaminomethylideneamino)methylidene]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O4/c1-20-9(18)6-3-7(10(19)21-2)5-8(4-6)16-12(15)17-11(13)14/h3-5H,1-2H3,(H6,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJJZRHMSVZFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)N=C(N)N=C(N)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662270
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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